4-(1,3-Benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile
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Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile is a heterocyclic organic compound that features a benzoxazole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile typically involves the reaction of 2-mercaptobenzoxazole with 3-nitrobenzonitrile under specific conditions. One common method includes:
Starting Materials: 2-mercaptobenzoxazole and 3-nitrobenzonitrile.
Catalysts: Various catalysts can be used, including metal catalysts and nanocatalysts.
Reaction Conditions: The reaction is often carried out in an organic solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(1,3-Benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for use in organic electronics and as a fluorescent probe.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar structural features.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in benzoxazole.
Uniqueness
4-(1,3-Benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile is unique due to the presence of both a benzoxazole ring and a nitrobenzonitrile moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O3S/c15-8-9-5-6-13(11(7-9)17(18)19)21-14-16-10-3-1-2-4-12(10)20-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMBIVWDDAAYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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